molecular formula C6H4BClN2O2 B8206302 (6-chloro-5-cyanopyridin-3-yl)boronic acid

(6-chloro-5-cyanopyridin-3-yl)boronic acid

Cat. No.: B8206302
M. Wt: 182.37 g/mol
InChI Key: IKKMLBWSRHYPMJ-UHFFFAOYSA-N
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Description

(6-chloro-5-cyanopyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with chlorine and cyano groups. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of (6-chloro-5-cyanopyridin-3-yl)boronic acid can be achieved through several methods:

    Halogen-Metal Exchange and Borylation:

    Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura coupling reaction is a widely used method for the synthesis of boronic acids.

    Directed Ortho-Metallation (DoM) and Borylation:

Industrial production methods typically involve large-scale application of these synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

(6-chloro-5-cyanopyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). Major products formed from these reactions include substituted pyridines and boronic esters.

Mechanism of Action

The mechanism of action of (6-chloro-5-cyanopyridin-3-yl)boronic acid is primarily based on its ability to form stable complexes with various biological targets. The boronic acid group can interact with enzymes and proteins, inhibiting their activity. This interaction is often mediated through the formation of reversible covalent bonds with active site residues, such as serine or threonine . The compound can also participate in hydrogen bonding and hydrophobic interactions, further stabilizing the complex .

Comparison with Similar Compounds

(6-chloro-5-cyanopyridin-3-yl)boronic acid can be compared with other boronic acids, such as:

The unique combination of chlorine and cyano groups in this compound enhances its reactivity and makes it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

(6-chloro-5-cyanopyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClN2O2/c8-6-4(2-9)1-5(3-10-6)7(11)12/h1,3,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKMLBWSRHYPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)Cl)C#N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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